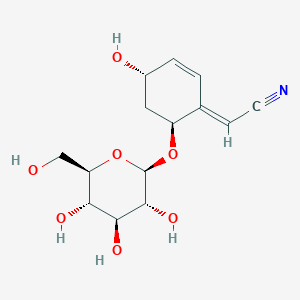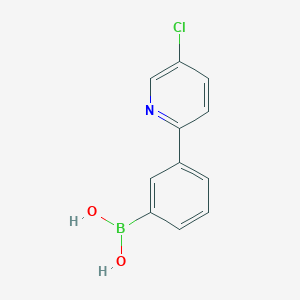![molecular formula C23H19N3O2S B14088169 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B14088169.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide typically involves multi-step organic reactions. The starting materials often include 1,3-benzoxazole derivatives and biphenyl compounds. The reaction conditions may involve:
Condensation reactions: Using hydrazine derivatives to form the hydrazide linkage.
Sulfurization reactions: Introducing the sulfanyl group using sulfur-containing reagents.
Aldol condensation: Forming the ethylidene linkage under basic or acidic conditions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For large-scale production with consistent quality.
Purification techniques: Such as recrystallization, chromatography, and distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
Oxidation products: Sulfoxides or sulfones.
Reduction products: Reduced hydrazide derivatives.
Substitution products: Various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material science: Components in the synthesis of advanced materials.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes.
Biological probes: Used in studying biological pathways.
Medicine
Drug development: Potential candidates for developing new drugs.
Therapeutic agents: Investigated for their therapeutic properties.
Industry
Chemical intermediates: Used in the synthesis of other complex molecules.
Pharmaceuticals: Components in the production of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide involves:
Molecular targets: Binding to specific proteins or enzymes.
Pathways involved: Modulating biological pathways such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzoxazole structures.
Hydrazide derivatives: Compounds with similar hydrazide linkages.
Biphenyl derivatives: Compounds with similar biphenyl structures.
Uniqueness
Structural uniqueness: The combination of benzoxazole, sulfanyl, and hydrazide groups.
Biological activity: Unique biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H19N3O2S |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C23H19N3O2S/c1-16(17-11-13-19(14-12-17)18-7-3-2-4-8-18)25-26-22(27)15-29-23-24-20-9-5-6-10-21(20)28-23/h2-14H,15H2,1H3,(H,26,27)/b25-16- |
Clave InChI |
WJMYFBGJZQPMTE-XYGWBWBKSA-N |
SMILES isomérico |
C/C(=N/NC(=O)CSC1=NC2=CC=CC=C2O1)/C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2O1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14088089.png)


![ethyl 2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B14088107.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088114.png)
![4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14088122.png)

![3-(4-fluorophenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14088128.png)

![6-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14088151.png)
![[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14088155.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088161.png)
![(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid](/img/structure/B14088176.png)
